17-hydroxy-10,13-dimethylspiro[8,9,11,12,14,15,16,17-octahydro-7H-cyclopenta[a]phenanthrene-6,2'-oxirane]-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-OxiraneBoldenone(MixtureofDiastereomers): is a synthetic compound that belongs to the class of anabolic-androgenic steroids. It is characterized by the presence of an oxirane ring attached to the boldenone structure. This compound is often used as a reference standard in pharmaceutical testing and research .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-OxiraneBoldenone(MixtureofDiastereomers) typically involves the epoxidation of boldenone. The reaction conditions often include the use of peracids or other oxidizing agents to introduce the oxirane ring. The process may involve multiple steps, including purification and isolation of the desired diastereomers .
Industrial Production Methods: Industrial production of 6-OxiraneBoldenone(MixtureofDiastereomers) follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as chromatography for the separation of diastereomers .
Chemical Reactions Analysis
Types of Reactions: 6-OxiraneBoldenone(MixtureofDiastereomers) undergoes various chemical reactions, including:
Oxidation: The oxirane ring can be further oxidized under specific conditions.
Reduction: The compound can be reduced to open the oxirane ring, forming different products.
Substitution: The oxirane ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Peracids or other strong oxidizing agents.
Reduction: Hydrogenation or other reducing agents.
Substitution: Nucleophiles such as amines or thiols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the oxirane ring may yield diols, while substitution reactions can introduce various functional groups .
Scientific Research Applications
Chemistry: 6-OxiraneBoldenone(MixtureofDiastereomers) is used as a reference standard in analytical chemistry for the identification and quantification of related compounds .
Biology and Medicine: In biological and medical research, this compound is studied for its anabolic-androgenic properties. It is used in the development of new therapeutic agents and in the study of steroid metabolism .
Industry: In the pharmaceutical industry, 6-OxiraneBoldenone(MixtureofDiastereomers) is used in the quality control of steroid-based drugs. It serves as a reference standard for the detection of impurities and for ensuring the consistency of drug formulations .
Mechanism of Action
The mechanism of action of 6-OxiraneBoldenone(MixtureofDiastereomers) involves its interaction with androgen receptors. The compound binds to these receptors, leading to the activation of specific genes that promote anabolic effects such as muscle growth and increased protein synthesis. The presence of the oxirane ring may influence the binding affinity and selectivity of the compound .
Comparison with Similar Compounds
Boldenone: The parent compound without the oxirane ring.
Testosterone: Another anabolic-androgenic steroid with a similar structure.
Nandrolone: A steroid with similar anabolic properties but different structural features.
Uniqueness: 6-OxiraneBoldenone(MixtureofDiastereomers) is unique due to the presence of the oxirane ring, which can influence its chemical reactivity and biological activity. This structural modification may enhance its anabolic effects or alter its metabolic pathways compared to similar compounds .
Properties
Molecular Formula |
C20H26O3 |
---|---|
Molecular Weight |
314.4 g/mol |
IUPAC Name |
17-hydroxy-10,13-dimethylspiro[8,9,11,12,14,15,16,17-octahydro-7H-cyclopenta[a]phenanthrene-6,2'-oxirane]-3-one |
InChI |
InChI=1S/C20H26O3/c1-18-7-5-12(21)9-16(18)20(11-23-20)10-13-14-3-4-17(22)19(14,2)8-6-15(13)18/h5,7,9,13-15,17,22H,3-4,6,8,10-11H2,1-2H3 |
InChI Key |
ODMZYNAXKLSHLW-UHFFFAOYSA-N |
Canonical SMILES |
CC12CCC3C(C1CCC2O)CC4(CO4)C5=CC(=O)C=CC35C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.